molecular formula C12H16N4O2 B7840936 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine

5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B7840936
M. Wt: 248.28 g/mol
InChI Key: TUYGTXBQUUCAFY-UHFFFAOYSA-N
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Description

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with an ethyl-linked 3,4-dimethoxyphenyl group at position 5 and an amino group at position 2. The 3,4-dimethoxyphenyl moiety enhances lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-17-9-5-3-8(7-10(9)18-2)4-6-11-14-12(13)16-15-11/h3,5,7H,4,6H2,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYGTXBQUUCAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Cyanamide Cyclocondensation

A widely adopted route involves the cyclocondensation of 3,4-dimethoxyphenethylhydrazine with cyanamide derivatives. This method leverages the nucleophilic attack of the hydrazine’s amino group on the electrophilic carbon of cyanamide, followed by cyclization to form the 1,2,4-triazole core.

Procedure :

  • Hydrazine Synthesis : 3,4-Dimethoxyphenethylamine is treated with hydrazine hydrate in ethanol under reflux to yield 3,4-dimethoxyphenethylhydrazine.

  • Cyclocondensation : The hydrazine intermediate reacts with cyanamide in methanol at 60°C for 12 hours, catalyzed by potassium phosphate (K₃PO₄). The reaction proceeds via a tandem nucleophilic addition-cyclization mechanism, forming the triazole ring.

Optimization :

  • Solvent : Methanol enhances solubility and reaction kinetics.

  • Catalyst : KI (1.0 equiv.) facilitates electron transfer in the cyclization step.

  • Yield : 68–72% after recrystallization in dichloromethane-ethyl acetate.

Imidate Cyclization

Alternative pathways utilize imidate intermediates derived from 3,4-dimethoxyphenethylamine. Kalisiak’s protocol (2008) demonstrates that imidates, formed by reacting nitriles with hydrazines, undergo cyclization in tetrahydrofuran (THF) with hydrazine hydrate.

Mechanistic Insight :

  • Imidate Formation : Dimethyl cyanodithioimidocarbonate reacts with 3,4-dimethoxyphenethylamine to generate an imidate intermediate.

  • Cyclization : Hydrazine hydrate induces ring closure via nucleophilic displacement, yielding the 5-amino-1,2,4-triazole scaffold.

Challenges :

  • Regioselectivity issues may arise, necessitating chromatographic separation of regioisomers.

  • Yield : 65–70% for the major regioisomer.

Electrochemical Synthesis

Anodic Oxidation of Hydrazones

A novel electrochemical method employs hydrazones derived from 3,4-dimethoxybenzaldehyde and arylhydrazines. This approach, reported by Yang et al. (2023), utilizes a graphite anode and platinum cathode in methanol under constant current.

Procedure :

  • Hydrazone Preparation : 3,4-Dimethoxybenzaldehyde reacts with phenylhydrazine in ethanol to form the hydrazone.

  • Electrochemical Cyclization : The hydrazone, cyanamide, KI, and K₃PO₄ are subjected to anodic oxidation (10 mA, 6 hours), inducing cyclization to the triazole.

Advantages :

  • Atom Economy : No need for stoichiometric oxidants.

  • Scalability : Reactions are conducted in undivided cells, simplifying scale-up.

  • Yield : 70–75% with minimal byproducts.

Copper-Catalyzed Methods

Cu(I)-Mediated Cycloaddition

While CuAAC is predominantly used for 1,2,3-triazoles, modified protocols enable 1,2,4-triazole synthesis. Berkel et al. (2012) demonstrated that Cu(I) catalysts promote the cyclization of α,α-dichlorotosyl hydrazones with primary amines.

Adaptation for Target Compound :

  • Hydrazone Synthesis : 3,4-Dimethoxyphenethylhydrazine reacts with α,α-dichlorotosyl chloride to form a vinyldiazene intermediate.

  • Cyclization : CuI (10 mol%) in acetonitrile-ethanol (1:1) facilitates N–N bond formation, yielding the triazole.

Yield : 60–65%, limited by competing side reactions.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages
Hydrazine-CyanamidePhenethylhydrazine, CyanamideK₃PO₄, MeOH, 60°C68–72%High regioselectivity
ElectrochemicalHydrazone, CyanamideKI, K₃PO₄, MeOH, 10 mA70–75%Green chemistry, scalable
Imidate CyclizationImidate, Hydrazine HydrateTHF, Reflux65–70%Compatible with sensitive functional groups
Cu(I)-CatalyzedTosyl Hydrazone, CuIAcetonitrile-Ethanol, 80°C60–65%Broad substrate scope

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between 3,4-dimethoxyphenethylhydrazine and cyanamide proceeds via:

  • Nucleophilic Attack : Hydrazine’s terminal NH₂ attacks cyanamide’s electrophilic carbon.

  • Cyclization : Intramolecular dehydration forms the 1,2,4-triazole ring.

  • Aromatization : Loss of ammonia generates the aromatic triazole core.

Electrochemical Pathway

Anodic oxidation generates iodonium ions (I⁺), which abstract hydride from the hydrazone, forming a radical intermediate. Subsequent coupling with cyanamide and cyclization yields the triazole.

Recent Advances

Microwave-Assisted Synthesis

Van Berkel et al. (2012) reported microwave irradiation (100°C, 30 minutes) for imidate cyclization, reducing reaction times from 24 hours to 30 minutes.

Solvent-Free Conditions

Ball milling of hydrazine and cyanamide derivatives achieves 60–65% yields without solvents, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

  • **

Biological Activity

5-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1235279-92-1) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 248.281 g/mol
  • SMILES : COc1cc(CCc2[nH]nc(n2)N)ccc1OC

Biological Activity Overview

The compound has been primarily investigated for its antiproliferative properties against various cancer cell lines. Key findings from the literature include:

  • Antiproliferative Activity :
    • In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant antiproliferative effects against human cancer cell lines. For instance, compounds with similar triazole structures have shown IC50 values ranging from nanomolar to micromolar concentrations .
  • Mechanism of Action :
    • The mechanism by which triazole derivatives exert their anticancer effects often involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Compounds similar to this compound have been shown to interact with tubulin and inhibit its function .
  • Structure-Activity Relationships (SAR) :
    • The presence of specific substituents on the phenyl ring significantly influences the biological activity of triazole derivatives. For example, derivatives with methoxy groups at certain positions have shown enhanced activity compared to those without such substitutions .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
3cHT-290.21Tubulin polymerization inhibition
3eA5490.40Apoptosis induction
3fMCF-70.21Cell cycle arrest
CA-4Various525Reference compound

Note: CA-4 (Combretastatin A-4) is a known vascular disrupting agent used as a reference for comparison in antiproliferative studies.

In Vivo Studies

In vivo evaluations have indicated that certain derivatives can significantly reduce tumor growth in animal models. For example, compound 3c was tested in Balb/c mice with syngeneic hepatocellular carcinoma and showed promising results in inhibiting tumor growth .

Scientific Research Applications

Biological Activities

Antifungal Activity : Research has indicated that triazole derivatives exhibit antifungal properties. The presence of the dimethoxyphenyl group in this compound may enhance its interaction with fungal enzymes or receptors, potentially leading to effective antifungal agents.

Antitumor Properties : Triazole compounds have been studied for their anticancer effects. Preliminary studies suggest that 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine could inhibit cell proliferation in various cancer cell lines.

Neuroprotective Effects : Recent investigations into triazole derivatives have shown promise in neuroprotection. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of triazole derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of Candida albicans. The results indicated a dose-dependent response with significant inhibition at higher concentrations.

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines showed that this triazole derivative reduced cell viability significantly compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Data Tables

Activity TypeObserved EffectReference
AntifungalInhibition of Candida albicans growth[Case Study 1]
AntitumorReduced viability in breast cancer cells[Case Study 2]
NeuroprotectiveModulation of neuroinflammatory pathwaysOngoing research

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications
Target Compound 5-[2-(3,4-dimethoxyphenyl)ethyl] C₁₂H₁₆N₄O₂ 260.28 289710-95-8 Enhanced lipophilicity; anticancer potential
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine 5-(3,4-dimethoxyphenyl) on triazine C₁₁H₁₂N₄O₂ 248.24 671191-99-4 Triazine core; varied electronic effects
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine 5-(3-methylphenyl) C₉H₁₀N₄ 174.20 59301-24-5 Simpler aryl group; antimicrobial uses
3-(Naphthalen-2-yl)-1H-1,2,4-triazol-5-amine 3-(naphthyl) C₁₂H₁₀N₄ 210.23 502686-00-2 Extended aromatic system; improved π-π interactions
N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine 5-(pyridinyl), N-(4-chlorophenyl) C₁₂H₁₀ClN₅ 283.70 Not specified Heteroaryl substitution; tautomerism observed

Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group increases logP compared to analogs like 5-(3-methylphenyl)-4H-1,2,4-triazol-3-amine, suggesting better membrane permeability .

Tautomerism and Stability

  • Unlike N-(4-chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine, which exists as a 1:1 tautomeric mixture , the target compound’s ethyl bridge likely stabilizes the 1H-triazole form, minimizing tautomeric shifts.

Q & A

Basic Research Questions

Q. How can the molecular structure of 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and dihedral angles between the triazole ring and dimethoxyphenyl group. Planarity analysis (e.g., dihedral angles <5°) ensures structural integrity .
  • Spectroscopic techniques :
  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole NH2_2 at δ 6.5–7.0 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., [M+H]+^+ at m/z 305.1) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood .
  • Waste disposal : Segregate chemical waste in labeled containers and collaborate with certified biohazard disposal services .
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and rinse contaminated skin with water for 15 minutes .

Q. What synthetic routes are available for producing this compound with optimal yield?

  • Methodology :

  • Multi-step synthesis : Start with 3,4-dimethoxyphenethylamine. React with cyanogen bromide to form a thiourea intermediate, followed by cyclization with hydrazine hydrate under reflux (70°C, 12h) .
  • Yield optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K2_2CO3_3) to enhance cyclization efficiency. Monitor reaction progress via TLC (Rf_f ≈ 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) .

  • Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar dilution (MIC range: 2–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .

    Substituent MIC (µg/mL) Activity Trend
    3,4-Dimethoxy8Baseline
    3,4-Dichloro4↑ 2-fold
    3,4-Diethyl32↓ 4-fold
    Table 1. SAR data for analogs against S. aureus

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare protocols (e.g., inoculum size, incubation time). For example, a 106^6 CFU/mL inoculum may show higher MICs than 105^5 CFU/mL .
  • Validation assays : Replicate studies under standardized CLSI guidelines. Use isogenic mutant strains to isolate target-specific effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodology :

  • In silico tools :
  • ADMET Prediction : Use SwissADME to estimate logP (~2.1), indicating moderate lipophilicity. Poor blood-brain barrier permeability (TPSA >80 Ų) .
  • Molecular docking : Simulate binding to CYP3A4 (PDB ID: 1TQN) to assess metabolic stability. Low binding energy (<-8 kcal/mol) suggests slow clearance .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced degradation : Incubate at pH 1–13 (37°C, 24h). Monitor degradation via HPLC (C18 column, 254 nm). Stable at pH 5–7 but hydrolyzes in acidic/basic conditions .
  • Thermal analysis : Use DSC/TGA to identify decomposition onset (>200°C) .

Methodological Notes

  • Experimental design : For bioactivity studies, adopt randomized block designs (split-plot for multi-factor assays) to minimize variability .
  • Data interpretation : Cross-validate spectral data with computational models (e.g., Gaussian DFT for NMR chemical shifts) to resolve ambiguities .

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